The neurokinin-1 receptor represents a prototypical member of the G protein-coupled receptor superfamily, exhibiting the characteristic seven-transmembrane domain architecture that defines this class of membrane proteins [6] [15] [23]. The receptor comprises 407 amino acids in its full-length form, with a calculated molecular weight of approximately 46 kilodaltons [18] [22] [24]. This membrane-spanning protein exhibits a complex topological arrangement consisting of seven hydrophobic transmembrane helices designated as helices I through VII, interconnected by alternating extracellular and intracellular loop regions [6] [15] [23].
The extracellular domain architecture includes three distinct loop regions positioned between transmembrane segments, designated as extracellular loops 1, 2, and 3 [2] [15]. Similarly, the intracellular face of the receptor contains three intracellular loops that connect the transmembrane helices on the cytoplasmic side of the membrane [2] [15]. The receptor structure is completed by an extracellular amino-terminus and a cytoplasmic carboxy-terminus, which play crucial roles in receptor function and regulation [6] [23].
A distinguishing structural feature of the neurokinin-1 receptor is the presence of an eighth helix positioned parallel to the membrane plane, a characteristic shared with other members of the β-branch of class A G protein-coupled receptors [2]. The receptor maintains structural integrity through a highly conserved disulfide bridge connecting cysteine residue 180 in extracellular loop 2 to cysteine residue 105 in transmembrane helix III [2] [13]. This disulfide bond is critical for proper receptor folding and ligand binding functionality.
Characteristic | Value/Description | Reference |
---|---|---|
Protein Length | 407 amino acids (full-length) / 311 amino acids (truncated) | [6] [11] [24] |
Molecular Weight | 46 kDa (full-length) / ~35 kDa (truncated) | [18] [22] [24] |
Transmembrane Domains | 7 hydrophobic transmembrane helices (I-VII) | [6] [15] [23] |
Extracellular Loops | 3 loops (ECL1, ECL2, ECL3) | [2] [15] |
Intracellular Loops | 3 loops (ICL1, ICL2, ICL3) | [2] [15] |
Gene Symbol | TACR1 | [25] [26] |
Chromosome Location | Chromosome 2 | [25] |
UniProt ID | P25103 | [19] [21] [23] |
NCBI Gene ID | 6869 | [25] [26] |
The tachykinin receptor 1 gene is located on human chromosome 2 and encodes the neurokinin-1 receptor protein [25]. The gene structure consists of multiple exons that undergo alternative splicing to generate distinct receptor isoforms [11] [27]. The human neurokinin-1 receptor gene contains a 1221 nucleotide open reading frame divided into five exons, with specific splice sites that determine the final protein product [11].
Gene expression analysis reveals distinct patterns between the full-length and truncated forms of the neurokinin-1 receptor [10] [11]. The full-length receptor demonstrates preferential expression in several brain regions, with notable absence in the cerebellum [11]. In contrast, the truncated form shows predominant expression in peripheral tissues, including heart, lung, prostate, spleen, monocytes, and gastrointestinal mucosal tissues [11].
Sequence analysis of the tachykinin receptor 1 gene has identified 19 single nucleotide polymorphisms distributed across the promoter region, 5' untranslated region, exons, intron-exon junctions, and 3' untranslated region [27]. These genetic variants may contribute to individual differences in receptor function and disease susceptibility [27]. The gene exhibits tissue-specific expression patterns, with widespread distribution throughout immune and nervous system tissues [12] [24].
The neurokinin-1 receptor exists in two naturally occurring isoforms that differ significantly in their structural and functional properties [11]. These variants arise through alternative splicing mechanisms that affect the carboxy-terminal region of the receptor protein [11]. The full-length isoform consists of 407 amino acids, while the truncated variant contains only 311 amino acids due to the absence of 96 carboxy-terminal residues [11].
The truncated isoform results from splicing failure at the donor splice site of exon 4 or at the acceptor splice site of exon 5, leading to the encounter of a premature stop codon before the start of exon 5 [11]. This splicing pattern results in the loss of the entire carboxy-terminal tail, which has profound implications for receptor signaling properties [11].
Functional analysis reveals striking differences between the two isoforms in their ligand binding and signaling capabilities [11]. The truncated neurokinin-1 receptor exhibits a 10-fold reduction in binding affinity for substance P compared to the full-length receptor [11]. More significantly, the truncated form fails to elicit calcium mobilization responses upon ligand stimulation, indicating impaired G protein coupling [11]. The full-length receptor demonstrates robust calcium responses through Gq/11 protein activation, while the truncated form shows deficient coupling to this signaling pathway [11].
Isoform | Length (amino acids) | Missing Region | Binding Affinity to SP | Calcium Response | G-protein Coupling | Tissue Distribution | Reference |
---|---|---|---|---|---|---|---|
Full-length NK1R | 407 | None | High affinity | Strong calcium mobilization | Gq/11 coupling | Brain regions, some peripheral | [11] |
Truncated NK1R | 311 | 96 C-terminal residues | 10-fold lower affinity | No calcium mobilization | Impaired Gq/11 coupling | Predominantly peripheral tissues | [11] |
High-resolution structural studies have provided detailed insights into the three-dimensional architecture of the neurokinin-1 receptor through X-ray crystallography and cryo-electron microscopy approaches [1] [2] [4]. Multiple crystal structures have been determined in complex with various small-molecule antagonists, including the progenitor compound CP-99,994 at 3.27 Å resolution, aprepitant at 2.40 Å resolution, and netupitant at 2.20 Å resolution [2] [7].
The crystal structures reveal that the neurokinin-1 receptor adopts the canonical G protein-coupled receptor fold, with the seven transmembrane helices arranged in a characteristic bundle [2] [15]. The antagonist-bound structures demonstrate that these small molecules occupy a largely hydrophobic orthosteric binding pocket located deep within the transmembrane region [2] [15]. The binding site exhibits an elongated trajectory between helices II and IV, with lateral constriction provided by side chains from helices III and VI [15].
Cryo-electron microscopy structures of the neurokinin-1 receptor in complex with its endogenous agonist substance P and G proteins have revealed the active-state conformation [1] [4] [5]. These structures show that upon agonist binding, the receptor undergoes significant conformational changes, including extracellular contraction of the orthosteric pocket characterized by inward motion of transmembrane helices VI and VII [17]. The active-state structures also demonstrate substantial intracellular outward movement of transmembrane helix VI and minor rearrangements in helices III and IV [17].
Comparative analysis between antagonist-bound and agonist-bound structures reveals the molecular basis for different types of antagonism [1] [5]. Insurmountable antagonists induce a distinct receptor conformation that directly interferes with substance P binding through steric clashes, while surmountable antagonists position extracellular loop 2 further from the central axis without completely blocking agonist access [1] [5].
Structure | Resolution (Å) | Method | PDB ID | Space Group | Reference |
---|---|---|---|---|---|
NK1R-CP-99,994 | 3.27 | X-ray crystallography | 6HLL | C2221 | [2] [7] |
NK1R-Aprepitant | 2.40 | X-ray crystallography | 6HLP | P212121 | [2] [7] |
NK1R-Netupitant | 2.20 | X-ray crystallography | 6HLO | P212121 | [2] [7] |
NK1R-SP-Gq | Cryo-EM | Cryo-electron microscopy | Not specified | N/A | [1] [4] [5] |
NK1R-SP-Gs | Cryo-EM | Cryo-electron microscopy | Not specified | N/A | [1] [4] [5] |
The neurokinin-1 receptor possesses a complex binding domain architecture that encompasses multiple regions of the protein structure [13]. The primary binding site for small-molecule antagonists is located within the orthosteric pocket, a deep and narrow cleft formed by the transmembrane helices [2] [13] [15]. This binding region is characterized by predominantly hydrophobic interactions that accommodate the bulky substituents of antagonist molecules [15].
The amino-terminal domain of the receptor plays a crucial role in peptide ligand recognition, with multiple binding determinants identified within residues 11-21 [13]. Key residues in this region include asparagine-23, glutamine-24, and phenylalanine-25, which are essential for proper substance P binding [13]. Photocross-linking studies have demonstrated that nearly all residues probed in the amino-terminal segment between positions 11 and 21 are in close proximity to bound substance P [13].
Extracellular loop 2 represents the most critical binding region for peptide ligands, adopting an extended β-hairpin structure that crosses above the orthosteric pocket [2] [13] [17]. This loop contains several key binding residues, including methionine-174, proline-175, arginine-177, cysteine-180, and methionine-181 [2] [13] [17]. The arginine-177 residue is particularly important, establishing hydrogen bonds with the peptide backbone of substance P and participating in a polar network that shapes the extracellular receptor surface [13] [17].
The transmembrane helices contribute to binding domain architecture through specific residues that undergo conformational changes during receptor activation [1] [17]. Transmembrane helix VI contains critical residues including phenylalanine-264, tryptophan-261, and phenylalanine-257, which participate in the toggle switch mechanism essential for receptor activation [17]. Transmembrane helix VII contributes residues tyrosine-272, asparagine-301, and tyrosine-305, which undergo repositioning during the transition from inactive to active states [1] [5].
Domain/Region | Role in Binding | Key Residues | Reference |
---|---|---|---|
Orthosteric Pocket | Primary antagonist binding site | Various hydrophobic residues | [2] [13] [15] |
N-terminal Domain | Multiple SP binding determinants (residues 11-21) | Asn-23, Gln-24, Phe-25 | [13] |
Extracellular Loop 1 (ECL1) | Minor binding interactions | N96 | [13] |
Extracellular Loop 2 (ECL2) | Critical SP binding region (β-hairpin structure) | Met-174, P175, R177, C180, Met-181 | [2] [13] [17] |
Extracellular Loop 3 (ECL3) | Limited binding interactions | Y278 | [13] |
Transmembrane Helix III | Anchoring point for ECL2 | His-108, C105 | [2] [13] |
Transmembrane Helix VI | Conformational changes during activation | F264, W261, F257 | [1] [17] |
Transmembrane Helix VII | Conformational changes during activation | Y272, N301, Y305 | [1] [5] |
The neurokinin-1 receptor exhibits a distinctive and heterogeneous distribution pattern throughout the central nervous system, with marked regional variations in expression density and functional significance. The distribution pattern is characterized by high expression in specific brain regions involved in emotional processing, stress responses, and sensory integration [1] [2] [3].
Regional Distribution Patterns
The highest levels of neurokinin-1 receptor messenger ribonucleic acid and binding sites are consistently observed in the locus coeruleus and ventral striatum [1] [4]. These regions demonstrate the most intense hybridization signals and receptor binding densities, establishing them as primary sites of neurokinin-1 receptor expression in the human brain. The locus coeruleus, a critical noradrenergic nucleus, shows particularly dense neurokinin-1 receptor expression, correlating with its role in stress responses and mood regulation [1] [3].
Moderate expression levels are found throughout various cortical and limbic structures. The cerebral cortex displays heterogeneous neurokinin-1 receptor distribution, with the visual cortex showing the most abundant expression among cortical regions [1]. The hippocampus and different amygdaloid nuclei exhibit moderate hybridization signals, consistent with their roles in memory formation and emotional processing [1] [5] [6].
The medial prefrontal cortex and temporal cortex regions demonstrate neurokinin-1 receptor expression that varies with age and gender. Studies using positron emission tomography with carbon-11 labeled neurokinin-1 receptor antagonists reveal that approximately thirty-one percent of neurons in the medial prefrontal cortex express detectable levels of neurokinin-1 receptors [5] [7]. In the hippocampal dentate gyrus, co-localization studies show that sixty-five percent of neurokinin-1 receptor expressing cells are positive for serotonin-1A receptors [5] [6].
Quantitative Distribution Analysis
Brain Region | Expression Level | Receptor Density | Functional Significance |
---|---|---|---|
Locus Coeruleus | Highest | High density binding | Mood regulation, stress response |
Ventral Striatum | Highest | High density binding | Mood regulation, motor control |
Visual Cortex | Moderate | Moderate density | Visual processing |
Hippocampus | Moderate | Moderate density | Memory, learning |
Amygdala | Moderate | Moderate density | Fear, anxiety, emotional processing |
Cerebellum | Very Low | Very low binding | Motor coordination |
Thalamus | Very Low | Low binding | Sensory relay |
Cellular Expression Characteristics
In contrast to other neurotransmitter receptors such as glutamate receptors, which demonstrate high expression throughout the central nervous system, neurokinin-1 receptors are expressed by only a minority of neurons, typically five to seven percent in specific central nervous system areas [8] [2] [3]. This selective expression pattern contributes to the specialized functions of neurokinin-1 receptor signaling in the central nervous system.
The distribution of neurokinin-1 receptors in the central nervous system generally corresponds to that of substance P, as demonstrated by electrophysiological studies involving localized application of substance P and autoradiographic, immunohistochemical, and messenger ribonucleic acid expression experiments [3]. These studies demonstrate high levels of neurokinin-1 receptor expression in brain areas crucial for the regulation of affective behavior and response to stress.
Age and Gender-Related Variations
Positron emission tomography studies reveal significant age-related changes in neurokinin-1 receptor availability throughout the central nervous system. A general age-related decline in neurokinin-1 receptor availability is evident in the frontal, temporal, and occipital cortices, as well as in the brainstem, caudate nucleus, and thalamus [7]. Gender differences are also observed, with women displaying lower neurokinin-1 receptor availability in the thalamus compared to men [7].
The peripheral nervous system demonstrates extensive neurokinin-1 receptor expression with distinct patterns of distribution that reflect the functional roles of substance P in sensory transmission, autonomic regulation, and pain processing [9] [10] [11].
Sensory Ganglia and Primary Afferents
Neurokinin-1 receptors are present in high concentrations within primary sensory systems, particularly in small diameter primary sensory fibers that are responsible for nociceptive transmission [9]. These fibers, predominantly unmyelinated C-fibers, express high levels of substance P and project to neurokinin-1 receptor-expressing neurons in the spinal cord dorsal horn [12] [13].
Importantly, neurokinin-1 receptor messenger ribonucleic acid is not detectable in primary afferent sensory neurons within the dorsal root ganglia of normal or inflamed conditions [10]. This finding indicates that neurokinin-1 receptors do not function as autoreceptors on substance P-containing sensory neurons, but rather serve as targets for substance P released from these neurons [10].
Spinal Cord Distribution
The spinal cord represents a critical site of neurokinin-1 receptor expression within the peripheral nervous system interface. High-density neurokinin-1 receptor expression is observed throughout the superficial and deeper dorsal horn regions, as well as in the lateral spinal nucleus [14] [12].
Quantitative analysis reveals that only twenty-four percent of neurokinin-1 receptor-expressing neurons are localized to the superficial dorsal horn, while the majority (seventy-two percent) are found in the deeper dorsal horn regions [14]. This distribution pattern suggests diverse functional roles for neurokinin-1 receptors in spinal processing beyond traditional pain transmission mechanisms.
Sympathetic and Autonomic Ganglia
Sympathetic ganglia demonstrate robust neurokinin-1 receptor expression, with approximately seventy-five percent of principal neurons in bullfrog sympathetic ganglia displaying detectable levels of neurokinin-1 receptor messenger ribonucleic acid. The neurokinin-1 receptor protein sequence in amphibian species shows sixty-nine percent identity to previously cloned mammalian neurokinin-1 receptors, indicating evolutionary conservation of this receptor system.
Enteric Nervous System
The enteric nervous system exhibits widespread neurokinin-1 receptor distribution throughout intrinsic neural networks. Neurokinin-1 receptor immunoreactivity is detected on nerve fibers throughout the gastrointestinal tract, on the surface and cytoplasm of myenteric cell bodies, and on circular smooth muscle cells.
Tissue System | Expression Level | Cell Type | Functional Role |
---|---|---|---|
Dorsal Root Ganglia | High (SP source) | Small diameter sensory neurons | Pain transmission |
Spinal Cord Dorsal Horn | High | Projection neurons, interneurons | Pain processing |
Sympathetic Ganglia | High | Principal neurons (~75%) | Synaptic modulation |
Enteric Nervous System | High | Enteric neurons | Gastrointestinal motility |
Neurokinin-1 receptors demonstrate extensive expression in non-neuronal tissues throughout the body, reflecting the broad physiological roles of substance P beyond neurotransmission [11].
Immune System Expression
The immune system represents a major site of neurokinin-1 receptor expression, with significant implications for neuroimmune interactions. Dendritic cells express functional neurokinin-1 receptors, and agonistic signaling via these receptors rescues dendritic cells from apoptosis and promotes their maturation. Interferon-gamma stimulation significantly induces neurokinin-1 receptor messenger ribonucleic acid expression in dendritic cells.
Human monocytic and macrophage cell lines express neurokinin-1 receptors, with exposure to the proinflammatory cytokine interleukin-1 beta increasing neurokinin-1 receptor gene expression at both messenger ribonucleic acid and protein levels. This upregulation is mediated by nuclear factor kappa B transcription factor binding to a functional nuclear factor kappa B site in the neurokinin-1 receptor gene promoter.
T Cell Expression Patterns
A critical distinction exists between peripheral and mucosal T cell neurokinin-1 receptor expression. Peripheral blood mononuclear cell isolations are consistently negative for neurokinin-1 receptor messenger ribonucleic acid expression, whereas lamina propria mononuclear cell isolations express on average eight neurokinin-1 receptor messenger ribonucleic acid transcripts per cell. This differential expression pattern suggests that neurokinin-1 receptor expression is distinctive of human mucosal immune cells.
Gastrointestinal System
The gastrointestinal system demonstrates extensive neurokinin-1 receptor expression across multiple cell types. Intestinal epithelial cells express functional neurokinin-1 receptors that mediate substance P-induced migration and wound healing responses. Substance P exposure at physiologic concentrations (10^-9 molar) results in increased migration rates and phenotypical changes associated with migration in intestinal epithelial cells.
Human colonic mucosa shows neurokinin-1 receptor expression in epithelial cells, smooth muscle cells, and vascular endothelial cells. These receptors mediate substance P-induced effects on intestinal secretion, inflammation, and motility.
Cardiovascular System
Neurokinin-1 receptors are present in cardiovascular tissues, including endothelial cells and smooth muscle cells of blood vessels [11]. In the rat heart, neurokinin-1 receptor immunoreactivity is observed on the surface of intracardiac neurons and smooth muscle cells of coronary vessels. The presence of neurokinin-1 receptor messenger ribonucleic acid is detected in some intracardiac neurons but not in cardiomyocytes or smooth muscle cells of coronary vessels.
Reproductive System
The female reproductive system expresses neurokinin-1 receptors throughout various tissues. In the porcine female reproductive system, neurokinin-1 receptor expression is confirmed at both messenger ribonucleic acid and protein levels in the ovary, oviduct, and uterus. Immunohistochemical staining reveals neurokinin-1 receptor protein in the wall of arterial blood vessels, ovarian follicles, muscular membrane, and mucosal epithelium.
Tissue System | Expression Level | NK1R Isoform | Functional Role |
---|---|---|---|
Dendritic Cells | High | Full-length and truncated | Immune activation |
Macrophages | High | Full-length and truncated | Inflammatory responses |
T Cells (mucosal) | High | Full-length | T cell survival and activation |
Intestinal Epithelium | High | Full-length | Migration, wound healing |
Cardiovascular | Moderate | Full-length | Vascular responses |
Significant species differences exist in neurokinin-1 receptor distribution and pharmacological properties, with important implications for translational research and therapeutic development.
Primate versus Rodent Differences
The most striking species difference involves the predominance of neurokinin-1 receptors in primate and human brain compared to other tachykinin receptor subtypes. High levels of specific substance P binding are observed throughout the brains of all species studied, but marked differences exist in neurokinin-2 and neurokinin-3 receptor distributions.
In human and primate brain tissue, specific neurokinin-2 receptor binding is not detectable even after prolonged autoradiographic exposures, despite the presence of functional neurokinin-2 receptors in peripheral tissues such as human duodenum. This contrasts sharply with rodent species, where neurokinin-2 receptor binding is readily detected in brain sections from neonatal and adult animals.
Pharmacological Species Variations
Neurokinin-1 receptor antagonists demonstrate marked species selectivity in their binding affinities. Heterosteroid compounds show up to three orders of magnitude higher potency in rat tissues compared to human or guinea pig tissues. Conversely, modified peptide antagonists are ten to one hundred-fold more potent in human and guinea pig tissues than in rat tissues.
These pharmacological differences have significant implications for preclinical drug development. Most nonpeptide neurokinin-1 receptor antagonists have only low affinity for rat receptors, which complicates preclinical evaluation since rat is the most commonly used preclinical species.
Evolutionary Considerations
The bullfrog neurokinin-1 receptor demonstrates sixty-nine percent amino acid sequence identity to mammalian neurokinin-1 receptors, indicating evolutionary conservation of this receptor system. However, nonpeptide neurokinin-1 receptor antagonists that effectively block mammalian receptors have little or no effect on responses mediated by the bullfrog receptor.
Development-Related Changes
Species differences are also observed in developmental expression patterns. In rat brain, the density of neurokinin-1 receptor binding sites is maximal one day before birth and decreases thereafter to reach adult values fourteen days after birth. During the early postnatal period, the distribution undergoes major modifications, with very high densities present in most brainstem nuclei during the first fourteen days after birth that are not observed in adults.
Species | NK1R Predominance | CNS Distribution | Antagonist Sensitivity |
---|---|---|---|
Human | High | Widespread cortical/subcortical | High sensitivity to human-selective |
Primate (Non-human) | High | Similar to human | High sensitivity |
Rat | Moderate | Widespread but lower density | Low sensitivity to human antagonists |
Guinea Pig | Moderate | Moderate distribution | High sensitivity |
Bullfrog | Present | Sympathetic ganglia | Low sensitivity to mammalian antagonists |
The subcellular distribution of neurokinin-1 receptors reveals complex patterns of membrane localization, intracellular trafficking, and functional compartmentalization that are essential for understanding receptor signaling mechanisms.
Plasma Membrane Distribution
In unstimulated neurons, neurokinin-1 receptors are distributed in the plasma membrane of cell bodies and dendrites [8] [2]. Electron microscopic analysis reveals that approximately seventy percent of the surface membrane of immunoreactive neurons is laden with neurokinin-1 receptors. This extensive surface distribution provides a broad target area for substance P action.
The receptor distribution varies with dendritic size. In larger dendrites, neurokinin-1 receptor immunogold labeling is often observed near cytoplasmic endomembranes, while in medium dendrites, receptors are more equally distributed between cytoplasmic and plasma membrane compartments. Small dendrites show predominantly plasma membrane localization.
Lipid Raft Association
Neurokinin-1 receptors localize to lipid rafts and caveolae microdomains within the plasma membrane. Electron paramagnetic resonance spectroscopy demonstrates that neurokinin-1 receptors are distributed in well-ordered domains of cells, possibly representing lipid raft and caveolae microdomains. This localization is functionally significant, as activation of neurokinin-1 receptors is dependent on the microarchitecture of the plasma membrane.
Cholesterol depletion using methyl-beta-cyclodextrin abolishes neurokinin-1 receptor-mediated signaling, demonstrating the importance of lipid raft integrity for receptor function. Upon stimulation with substance P, activated protein kinase C relocates to lipid rafts, suggesting that these membrane microdomains serve as signaling platforms.
Endocytic Mechanisms and Trafficking
Neurokinin-1 receptors undergo rapid agonist-induced internalization through clathrin-mediated endocytosis. Upon substance P binding, neurokinin-1 receptors undergo rapid internalization followed by rapid recycling to the plasma membrane [8] [2]. This internalization process is readily reversible, with complete return of internalized receptors to the surface after thirty minutes [3].
The internalization process is mediated by beta-arrestin proteins and G protein receptor kinases. Studies using dominant-negative mutants demonstrate that neurokinin-1 receptor internalization is substantially reduced by dominant-negative dynamin-1 and beta-arrestin mutants. Beta-arrestin-1 and beta-arrestin-2 show striking redistribution from cytosol to plasma membrane and then to endosomes containing neurokinin-1 receptors and substance P.
Intracellular Compartmentalization
Following internalization, neurokinin-1 receptors and substance P are sorted into different intracellular compartments. The neurokinin-1 receptor colocalizes with markers of early endosomes but not with markers of late endosomes or lysosomes. Substance P is degraded in perinuclear vesicles, while neurokinin-1 receptors recycle to the cell surface.
The subcellular localization shows cell-type specific variations. In adipose stem cells, neurokinin-1 receptors are located in both cytoplasm and nucleus, with higher nuclear than cytoplasmic expression. Different isoforms of neurokinin-1 receptors show distinct subcellular localizations, with full-length and truncated forms exhibiting different trafficking patterns.
Synaptic Localization
At synaptic sites, neurokinin-1 receptors demonstrate preferential postsynaptic localization. Ultrastructural studies reveal that neurokinin-1 receptor immunoreactive dendrites receive more appositions and synapses from substance P immunoreactive terminals than those not expressing neurokinin-1 receptors [13]. This preferential innervation occurs in all superficial dorsal horn laminae, suggesting that substance P acts on neurokinin-1 receptor-expressing profiles at short distances from its site of release [13].
Subcellular Compartment | Localization Pattern | Functional Significance |
---|---|---|
Plasma Membrane | ~70% surface coverage | Signal transduction |
Lipid Rafts/Caveolae | Constitutive localization | Signaling platform |
Early Endosomes | Rapid internalization | Receptor recycling |
Synaptic Sites | Postsynaptic localization | Synaptic transmission |
Nucleus (some cells) | Present in stem cells | Transcriptional regulation |